![molecular formula C18H16N2O3 B7505025 N-(3-oxo-4H-1,4-benzoxazin-6-yl)-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B7505025.png)
N-(3-oxo-4H-1,4-benzoxazin-6-yl)-2,3-dihydro-1H-indene-5-carboxamide
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Overview
Description
N-(3-oxo-4H-1,4-benzoxazin-6-yl)-2,3-dihydro-1H-indene-5-carboxamide, also known as DIMBOA, is a natural compound found in plants of the Poaceae family. It is an important secondary metabolite that plays a vital role in plant defense against herbivores and pathogens. DIMBOA has been extensively studied for its potential applications in various fields, including agriculture, medicine, and biotechnology.
Mechanism of Action
The exact mechanism of action of N-(3-oxo-4H-1,4-benzoxazin-6-yl)-2,3-dihydro-1H-indene-5-carboxamide is not fully understood, but it is believed to work by inhibiting the growth and development of herbivores and pathogens. It has also been shown to activate the plant defense system, which helps to protect the plant from further damage.
Biochemical and Physiological Effects:
N-(3-oxo-4H-1,4-benzoxazin-6-yl)-2,3-dihydro-1H-indene-5-carboxamide has been shown to have several biochemical and physiological effects on living organisms. It has been found to induce apoptosis in cancer cells, reduce inflammation, and inhibit the growth of various pathogens. It has also been shown to have potential applications in the treatment of various diseases, including cancer, viral infections, and inflammation.
Advantages and Limitations for Lab Experiments
The advantages of using N-(3-oxo-4H-1,4-benzoxazin-6-yl)-2,3-dihydro-1H-indene-5-carboxamide in lab experiments include its natural origin, low toxicity, and wide range of biological activities. However, its limitations include its low solubility in water, which can make it difficult to use in certain experiments, and its potential for degradation over time.
Future Directions
There are several future directions for research involving N-(3-oxo-4H-1,4-benzoxazin-6-yl)-2,3-dihydro-1H-indene-5-carboxamide. These include the development of more efficient synthesis methods, the investigation of its potential applications in agriculture, and the exploration of its potential as a therapeutic agent for various diseases. Further research is also needed to fully understand the mechanism of action of N-(3-oxo-4H-1,4-benzoxazin-6-yl)-2,3-dihydro-1H-indene-5-carboxamide and its effects on living organisms.
Synthesis Methods
The synthesis of N-(3-oxo-4H-1,4-benzoxazin-6-yl)-2,3-dihydro-1H-indene-5-carboxamide can be achieved through several methods, including chemical synthesis, enzymatic synthesis, and microbial synthesis. The chemical synthesis of N-(3-oxo-4H-1,4-benzoxazin-6-yl)-2,3-dihydro-1H-indene-5-carboxamide involves the use of various reagents and catalysts to convert the starting materials into the desired product. Enzymatic synthesis involves the use of enzymes to catalyze the reaction between the starting materials, while microbial synthesis involves the use of microorganisms to produce the compound.
Scientific Research Applications
N-(3-oxo-4H-1,4-benzoxazin-6-yl)-2,3-dihydro-1H-indene-5-carboxamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to possess several biological activities, including anti-inflammatory, anti-cancer, anti-viral, anti-bacterial, and anti-fungal properties. N-(3-oxo-4H-1,4-benzoxazin-6-yl)-2,3-dihydro-1H-indene-5-carboxamide has also been shown to have potential applications in agriculture, as it can act as a natural pesticide and herbicide.
properties
IUPAC Name |
N-(3-oxo-4H-1,4-benzoxazin-6-yl)-2,3-dihydro-1H-indene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c21-17-10-23-16-7-6-14(9-15(16)20-17)19-18(22)13-5-4-11-2-1-3-12(11)8-13/h4-9H,1-3,10H2,(H,19,22)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SABKYQPKVFLZLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C(=O)NC3=CC4=C(C=C3)OCC(=O)N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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